p-Azidomethylphenylacetic acid

Description

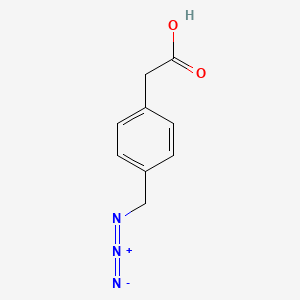

p-Azidomethylphenylacetic acid is a phenylacetic acid derivative characterized by an azidomethyl (-CH₂N₃) substituent at the para position of the aromatic ring. Its molecular structure combines a carboxylic acid group with an azide-functionalized methyl group, rendering it chemically versatile.

Properties

CAS No. |

63777-43-5 |

|---|---|

Molecular Formula |

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

2-[4-(azidomethyl)phenyl]acetic acid |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-6-8-3-1-7(2-4-8)5-9(13)14/h1-4H,5-6H2,(H,13,14) |

InChI Key |

PCPJMZAILJXOLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CN=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group enables classical derivatization into esters or amides. Modern protocols from Organic Chemistry Portal highlight efficient methods:

Reaction Conditions

| Reagent System | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|

| TCFH/NMI | DCM/MeCN | RT | 85–95% | |

| Triphenylphosphine oxide catalyst | Toluene | 80°C | 75–90% | |

| Triflylpyridinium reagents | CH₃CN | RT | 90–98% |

-

Key Findings :

Azide-Specific Reactions

The azidomethyl group participates in bioorthogonal "click" chemistry and Staudinger reactions:

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction : Forms 1,2,3-triazoles with terminal alkynes.

-

Conditions :

-

Catalyst: CuSO₄/Na ascorbate

-

Solvent: H₂O/THF (1:1)

-

Yield: >90% (typical for aryl azides)

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Reaction : Cyclooctyne derivatives react without metal catalysts.

-

Applications : Bioimaging due to azide’s stability in physiological conditions.

Staudinger Reaction

-

Reaction : Azide + Triphenylphosphine → Iminophosphorane → Amine after hydrolysis.

-

Outcome : Enables selective reduction to p-aminomethylphenylacetic acid.

Decarboxylation Pathways

Decarboxylation of phenylacetic acid derivatives often proceeds via radical or enzymatic mechanisms. Theoretical studies on phenolic acid decarboxylases suggest:

-

Mechanism : Protonation of α-carbon followed by C–C bond cleavage, forming a quinone methide intermediate .

-

Conditions :

Outcome : Generates p-azidomethylstyrene as a primary product.

Radical-Based Functionalization

Radical intermediates derived from redox-active esters (RAEs) enable C–H functionalization:

-

Reactions :

-

Intermolecular Coupling : With olefins (e.g., methyl vinyl ketone) to form alkylated products.

-

Intramolecular Cyclization : Forms lactams or cyclic ketones.

-

Example :

Reduction of Azide to Amine

Catalytic hydrogenation or Staudinger-type reductions convert the azide to an amine:

-

Conditions :

Electrophilic Aromatic Substitution

The para-azidomethyl group directs electrophiles to meta positions:

-

Reactions : Nitration, sulfonation, or halogenation.

-

Example :

-

Nitration : HNO₃/H₂SO₄ at 0°C → m-nitro derivative.

-

Selectivity : Azidomethyl acts as a moderate electron-withdrawing group.

-

Photochemical Reactivity

UV irradiation (254 nm) induces azide decomposition:

-

Primary Pathway : Formation of nitrene intermediates, leading to C–H insertion or dimerization.

-

Applications : Surface functionalization or polymer cross-linking.

Comparison with Similar Compounds

Azidophenylacetic Acid

Structural Differences :

Functional Implications :

- Stability : The azidomethyl group in this compound may offer greater thermal stability compared to the direct azide substitution in azidophenylacetic acid. The methylene spacer (-CH₂-) could reduce steric strain and mitigate shock sensitivity, a critical factor in explosive applications.

- Reactivity : Direct azides (as in azidophenylacetic acid) are more prone to rapid decomposition under heat or friction, whereas the azidomethyl group may moderate reactivity while retaining utility in controlled reactions (e.g., Huisgen cycloaddition).

| Property | This compound | Azidophenylacetic Acid |

|---|---|---|

| Substituent Position | Para (-CH₂N₃) | Para (-N₃) |

| Molecular Formula | C₉H₉N₃O₂ (estimated) | C₈H₇N₃O₂ (estimated) |

| Stability | Likely higher | Lower |

| Primary Applications | Explosives, synthesis | Explosives, intermediates |

Azidophenol Derivatives

Examples :

- Azidophenol (Hydroxyphenylazoimide): Azide substituent on a phenol ring.

- Azido-anisole (Methyl ester of azidophenol): Methoxy group replaces hydroxyl in azidophenol .

Comparison :

- Acidity: this compound has a carboxylic acid group (pKa ~4-5), making it more acidic than azidophenol (pKa ~10 for phenol) or azido-anisole (non-acidic).

- Solubility: The carboxylic acid group enhances water solubility compared to azidophenol derivatives, which are more lipophilic.

- Applications: Azidophenol derivatives are used in dyes and explosives, whereas this compound’s dual functionality (acid + azide) may expand its use in pharmaceutical conjugates or polymer chemistry.

| Property | This compound | Azidophenol | Azido-anisole |

|---|---|---|---|

| Functional Groups | -COOH, -CH₂N₃ | -OH, -N₃ | -OCH₃, -N₃ |

| Acidity | High (carboxylic acid) | Moderate (phenol) | None |

| Thermal Sensitivity | Moderate | High | High |

Heterocyclic Azides

Example : 5-Azido-2-phenyl-1,3,5-oxadiazole

- Structural Contrast : This compound incorporates an azide within an oxadiazole ring, whereas this compound retains a linear phenylacetic acid backbone.

- In contrast, this compound’s stability may favor controlled synthetic applications .

Q & A

Q. What are the recommended synthetic routes for p-Azidomethylphenylacetic acid, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves azide introduction via nucleophilic substitution or diazo transfer reactions. For example, analogs like 3,4-dihydroxyphenylacetic acid derivatives are synthesized by coupling azide groups to a phenylacetic acid backbone under controlled conditions (e.g., using carbodiimide coupling agents) . Characterization should include 1H/13C NMR for structural confirmation and ESI-MS to verify molecular weight. Purity can be assessed via HPLC with UV detection (λ = 254 nm) and comparison to known standards .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize degradation. Avoid exposure to moisture, heat (>25°C), and incompatible materials (strong acids/bases, oxidizing agents), as these can trigger decomposition or hazardous reactions . Pre-lab testing under simulated storage conditions (e.g., accelerated stability studies at 40°C/75% RH) is advised to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Contradictions often arise from conformational isomers or solvent effects. Use multidimensional NMR (e.g., COSY, HSQC) to assign signals unambiguously . Cross-validate with DFT computational modeling to predict chemical shifts and compare with experimental data. For mass spectrometry discrepancies, employ high-resolution MS (HRMS) to rule out adduct formation or isotopic interference . Meta-analytical frameworks (e.g., I² statistic) can quantify heterogeneity across studies when aggregating data .

Q. What strategies optimize the yield of this compound in click chemistry applications?

- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE) . Key factors include:

- Catalyst concentration (e.g., Cu(I) for azide-alkyne cycloaddition): Test 0.1–5 mol% to balance rate vs. side reactions.

- Solvent system : Use mixed solvents (e.g., DMF:H2O = 4:1) to enhance solubility of azide intermediates .

- Temperature : Conduct time-course studies at 25–60°C to identify ideal kinetic windows. Monitor progress via TLC or in situ IR for real-time azide consumption .

Q. How can ecological risks of this compound be assessed given limited ecotoxicological data?

- Methodological Answer : Apply read-across approaches using data from structurally similar compounds (e.g., phenylacetic acid derivatives with known ecotoxicity) . Perform in silico predictions via tools like ECOSAR to estimate acute/chronic toxicity to aquatic organisms. Collaborate with ecotoxicology labs to design microcosm studies evaluating biodegradation (OECD 301F test) and bioaccumulation potential (logP calculations) .

Data Analysis & Reporting

Q. What statistical methods are suitable for analyzing heterogeneous results in this compound bioactivity studies?

- Methodological Answer : Use random-effects meta-analysis to account for between-study variance, complemented by I² and H statistics to quantify heterogeneity . For in-house data, apply mixed-effects models (e.g., ANOVA with post-hoc Tukey tests) to adjust for batch-to-batch variability. Report 95% confidence intervals and p-values with multiplicity corrections (e.g., Bonferroni) .

Experimental Design

Q. How should researchers design assays to evaluate the antioxidant potential of this compound derivatives?

- Methodological Answer : Adopt a tiered approach:

- Primary screening : DPPH radical scavenging assay (IC50 determination at 517 nm) with Trolox as a positive control .

- Secondary validation : ORAC (Oxygen Radical Absorbance Capacity) assay to quantify peroxyl radical neutralization.

- Tertiary mechanistic studies : Electron paramagnetic resonance (EPR) to detect radical intermediates and molecular docking to predict interactions with oxidative enzymes (e.g., NADPH oxidase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.